molecular formula C11H22N2O6 B13771097 Boc-L-Ala-L-ala

Boc-L-Ala-L-ala

Cat. No.: B13771097
M. Wt: 278.30 g/mol
InChI Key: OIDSMSOXNMHHCH-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Ala-L-ala, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a compound commonly used in peptide synthesis. It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino group in synthetic chemistry, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Ala-L-ala typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • Dissolve L-alanine in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add Boc-Cl to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

  • Using large reactors to mix L-alanine and Boc-Cl.
  • Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
  • Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Ala-L-ala undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for Boc deprotection.

    Coupling: DCC or other carbodiimides are used as coupling agents in peptide synthesis.

Major Products Formed

    Deprotection: The major product is L-alanine after the removal of the Boc group.

    Coupling: The major products are dipeptides or longer peptides, depending on the reactants used.

Scientific Research Applications

Boc-L-Ala-L-ala has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Biology: It is employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is utilized in the production of peptide libraries for drug discovery and development.

Mechanism of Action

The mechanism of action of Boc-L-Ala-L-ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to function as intended.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Ala-OH: A similar compound with the D-alanine configuration.

    Boc-β-Ala-OH: A derivative of β-alanine with a Boc protecting group.

    Fmoc-Ala-OH: A derivative of L-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Boc-L-Ala-L-ala is unique due to its specific use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.

Properties

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1

InChI Key

OIDSMSOXNMHHCH-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

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